

# Chemical Profile of 1-epi-Ramipril

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## Compound Focus: 1-epi-Ramipril

CAS No.: 104195-90-6

Cat. No.: S839321

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The table below summarizes the key identifiers and characteristics of **1-epi-ramipril**.

Property	Description
CAS Number	104195-90-6 [1]
Molecular Formula	$C_{23}H_{32}N_2O_5$ [1]
Molecular Weight	416.51 g/mol [1]
IUPAC Name	(2S,3aS,6aS)-1-[(1S)-2-[[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid [1]
Alternate Names	(1R)-epi-Ramipril [1]
Category	Research chemical, pharmaceutical impurity standard [1]
Intended Use	For research use only. Not intended for diagnostic or therapeutic use [1].

## Commercial Availability

**1-epi-Ramipril** is available from specialized chemical suppliers. One source offers a 25 mg quantity for \$380.00 [1]. This product is intended as a reference standard for analytical purposes such as method development and quality control [1].

## Analytical Method Context

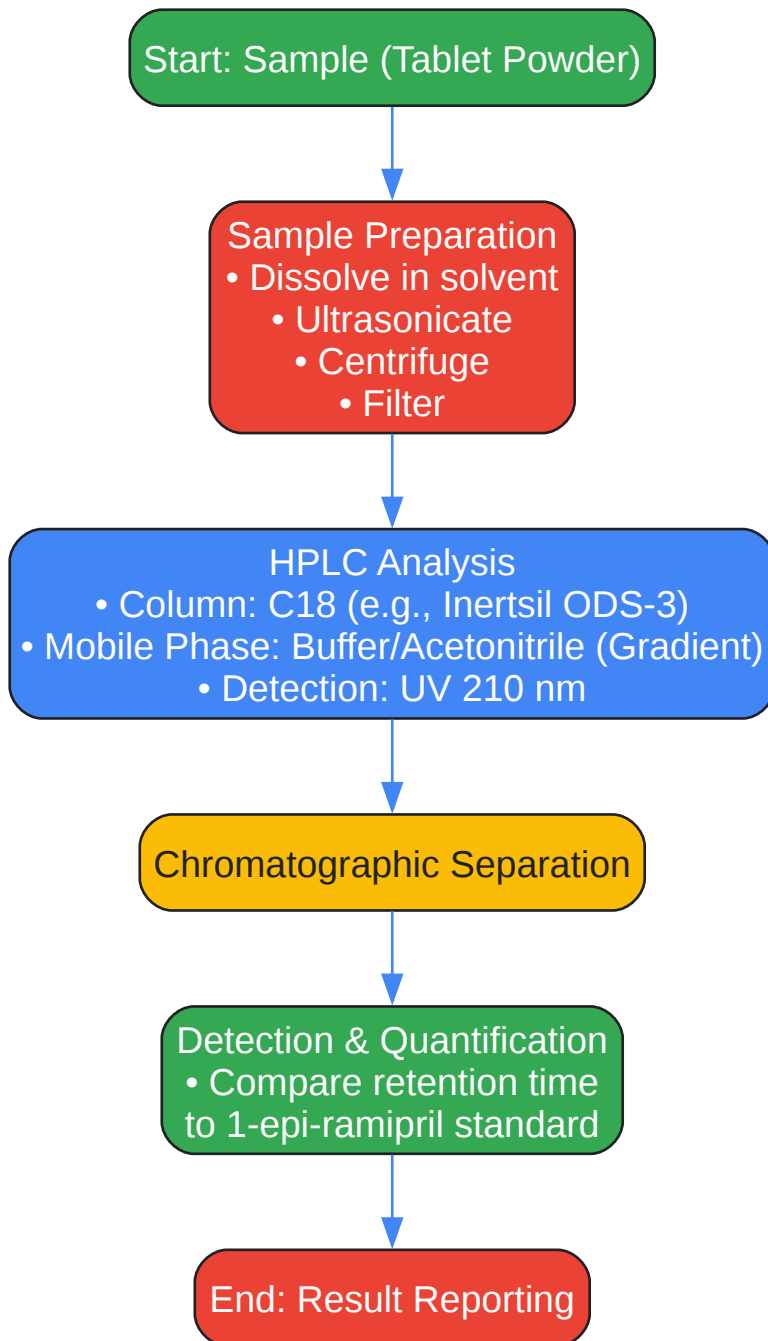
While a specific protocol for **1-epi-ramipril** is not detailed, the experimental conditions for separating and quantifying Ramipril and its impurities are highly relevant. The table below outlines a validated HPLC method from a recent study on Ramipril tablet quality control [2].

Parameter	Description
Objective	Quality control of Ramipril tablets (Quantitative determination and Impurities) [2].
Column	Inertsil ODS-3 (150 mm × 4.6 mm, 3 μm) [2]
Mobile Phase A	0.2 g/L Sodium hexanesulfonate solution, pH adjusted to 2.7 with phosphoric acid [2].
Mobile Phase B	Acetonitrile [2]
Elution Mode	Gradient (specific program detailed in the source) [2]
Flow Rate	1.5 mL/min [2]
Detection	DAD at 210 nm [2]
Column Temperature	45 ± 1 °C [2]
Injection Volume	20 μL [2]
Sample Concentration	0.5 mg/mL of Ramipril (for impurity analysis) [2]

This method successfully achieved the separation of Ramipril from its known specified impurities (A, B, C, D) in less than 25 minutes [2]. Given that **1-epi-ramipril** is a stereoisomer, this method provides a strong foundation for its analysis.

## Workflow for Impurity Analysis

The following diagram illustrates a generalized workflow for the analysis of **1-epi-ramipril** in a pharmaceutical product, based on standard laboratory practices and the methods cited.



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## Application in Pharmaceutical Development

**1-epi-ramipril** is crucial for ensuring drug quality, safety, and regulatory compliance. Its main applications include [3]:

- **Method Development and Validation:** Used to establish and validate analytical methods like HPLC to ensure they can accurately detect and quantify the impurity.
- **Quality Control (QC):** Serves as a Reference Standard in routine testing of Ramipril Active Pharmaceutical Ingredient (API) and its formulations (e.g., tablets) to monitor impurity levels.
- **Regulatory Submissions:** The impurity profile, including data on **1-epi-ramipril**, is a critical part of the documentation filed with health authorities like the FDA for Abbreviated New Drug Application (ANDA) approval [3].

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## References

1. 1-epi-Ramipril | CAS 104195-90-6 [scbt.com]
2. Development of Methods of Quality Control of the Tablets [mdpi.com]
3. Ramipril EP Impurity I | 129939-65-7 [synthinkchemicals.com]

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